2-(2-Methoxyethoxy)-5-(methoxymethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-5-(methoxymethoxy)pyridine is an organic compound with a pyridine ring substituted with methoxyethoxy and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-5-(methoxymethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)-5-(methoxymethoxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)-5-(methoxymethoxy)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar functional groups but different structural arrangement.
5-Methoxymethyl-2-methoxypyridine: Another pyridine derivative with methoxy and methoxymethyl groups.
Uniqueness
2-(2-Methoxyethoxy)-5-(methoxymethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-5-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C10H15NO4/c1-12-5-6-14-10-4-3-9(7-11-10)15-8-13-2/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
XEHBFIRKVXTKKV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=C(C=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.